3-[(3-Chloro-4-methylphenyl)amino]propanoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(3-chloro-4-methylanilino)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-7-2-3-8(6-9(7)11)12-5-4-10(13)14/h2-3,6,12H,4-5H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEGMSTVMNKFIPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCCC(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Strategic Protocol: Solubility Determination and Thermodynamic Modeling of N-(3-Chloro-4-methylphenyl)-beta-alanine
This guide serves as a strategic technical framework for determining, modeling, and optimizing the solubility of N-(3-Chloro-4-methylphenyl)-beta-alanine , a critical intermediate in the synthesis of pharmaceutical and agrochemical active ingredients.
Given the specialized nature of this compound (a specific N-aryl
Executive Summary
The solubility profile of N-(3-Chloro-4-methylphenyl)-beta-alanine is the governing factor in its purification, recrystallization, and reaction yield. As an amphiphilic molecule containing a lipophilic chlorinated toluene ring and a hydrophilic
This guide outlines a rigorous workflow to:
-
Quantify solubility across a rationally selected solvent matrix.
-
Model the data thermodynamically to predict behavior outside tested ranges.
-
Apply these insights to design robust crystallization processes.
Chemical Profile & Predicted Solubility Behavior[1][2][3]
Understanding the molecular structure is the first step in rational solvent selection.
-
Lipophilic Domain: The 3-chloro-4-methylphenyl group is highly hydrophobic. The chlorine atom adds significant lipophilicity and electron-withdrawing character, reducing the basicity of the nitrogen.
-
Hydrophilic Domain: The
-alanine chain ( ) provides a carboxyl group capable of strong hydrogen bonding (dimerization) and ionization. -
Interaction Potential:
-
In Protic Solvents (Alcohols): Expect high solubility due to H-bond donation/acceptance with the carboxyl and amine groups.
-
In Aprotic Polar Solvents (Acetone, DMF): Solubility will be driven by dipole-dipole interactions.
-
In Non-polar Solvents (Hexane): Likely low solubility, despite the phenyl ring, due to the high polarity of the acid group.
-
Table 1: Strategic Solvent Screening Matrix
Rationale: Select solvents that span a wide range of Hansen Solubility Parameters (HSP).
| Solvent Class | Representative Solvents | Interaction Mechanism | Expected Solubility Trend |
| Short-chain Alcohols | Methanol, Ethanol | Strong H-bonding (Donor/Acceptor) | High (increases w/ Temp) |
| Medium-chain Alcohols | 1-Propanol, 2-Propanol | Moderate H-bonding, Lipophilic affinity | Moderate-High |
| Polar Aprotic | Acetone, Acetonitrile | Dipole-dipole, H-bond Acceptor | Moderate |
| Esters | Ethyl Acetate | Weak H-bond Acceptor | Low-Moderate |
| Non-polar | Toluene, Cyclohexane | Dispersion forces only | Very Low (Anti-solvent candidate) |
Experimental Protocol: Laser Dynamic Monitoring Method
Standard gravimetric methods are slow and prone to sampling errors. For high-precision data required for thermodynamic modeling, we utilize the Laser Dynamic Method.
Workflow Logic
The core principle is detecting the clear point (dissolution) and cloud point (nucleation) by monitoring the intensity of a laser beam passing through the solution. This method is self-validating because the hysteresis between dissolution and nucleation provides immediate feedback on the metastable zone width (MSZW).
Step-by-Step Methodology
-
Preparation: Accurately weigh excess N-(3-Chloro-4-methylphenyl)-beta-alanine solid into a jacketed glass vessel.
-
Solvent Addition: Add a known mass of solvent.
-
Equilibration: Agitate at constant speed (e.g., 400 rpm).
-
Heating Ramp: Increase temperature at a slow, controlled rate (e.g.,
). -
Detection: Continuously monitor laser transmissivity.
-
Dissolution Temperature (
): The point where transmissivity reaches 100% (maximum).
-
-
Validation: Cool the solution to detect the nucleation point (
) to define the MSZW. -
Repetition: Repeat with varying solute/solvent ratios to cover the mole fraction range (
) of interest.
Figure 1: Laser Dynamic Solubility Measurement Workflow. This closed-loop process ensures high reproducibility by eliminating manual sampling errors.
Thermodynamic Modeling & Data Analysis
Once experimental data (
Recommended Models
1. Modified Apelblat Equation
This is the most versatile semi-empirical model for non-ideal solutions, particularly effective for amino acid derivatives in polar solvents.
- : Mole fraction solubility of the solute.
-
: Absolute temperature (K).[1][2][3]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> - : Empirical parameters obtained via non-linear regression.
-
Interpretation: Parameter
is related to the enthalpy of solution. A positive (or negative slope in van't Hoff) indicates an endothermic process (solubility increases with T).
2.
(Buchowski-Ksiazczak) Equation
Useful if the melting point (
Thermodynamic Parameters Calculation
From the Apelblat parameters, you can derive the apparent thermodynamic functions:
-
Enthalpy of Solution (
): -
Gibbs Free Energy (
): -
Entropy of Solution (
):
Note: For N-(3-Chloro-4-methylphenyl)-beta-alanine, we expect
Figure 2: Thermodynamic Modeling Logic. Transforming raw solubility data into actionable process parameters.
Practical Applications: Crystallization Design
The ultimate goal of measuring solubility is to design a purification process.
Cooling Crystallization Strategy
Based on the likely high temperature coefficient of solubility (steep slope in the solubility curve) in alcohols like Ethanol or Isopropanol:
-
Dissolution: Dissolve the crude intermediate at near-boiling temperature in Ethanol.
-
Filtration: Hot filtration to remove insoluble mechanical impurities.
-
Controlled Cooling: Cool slowly to the metastable zone limit.
-
Seeding: Add pure seed crystals of N-(3-Chloro-4-methylphenyl)-beta-alanine at the metastable limit to induce controlled nucleation.
-
Aging: Allow crystal growth to optimize particle size distribution (PSD).
Anti-Solvent Crystallization Strategy
If the compound is highly soluble in Methanol but insoluble in Water:
-
Dissolve in Methanol.
-
Slowly add Water (anti-solvent) to reduce solubility and force precipitation. Note: This method is often superior for heat-sensitive beta-alanine derivatives.
References
-
Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Link
- Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience.
-
Sha, F., et al. (2025).[4] Temperature-dependent solubility of β-Alanine in different binary solvents from 288.15 K to 323.15 K: Measurement and thermodynamic modeling. Journal of Molecular Liquids. (Reference for the parent compound behavior).
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Source for solvent selection strategy). Link
Sources
- 1. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 2. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 3. EP0078853B1 - Process for preparing beta-chloroalanine - Google Patents [patents.google.com]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Technical Analysis: Isomeric Profiling of 3-[(3-Chloro-4-methylphenyl)amino]propanoic Acid
The following technical guide provides an in-depth analysis of the isomeric landscape, synthesis, and characterization of 3-[(3-Chloro-4-methylphenyl)amino]propanoic acid . This document is structured for researchers in medicinal chemistry and process development, focusing on the distinction between regioisomers, constitutional isomers, and the synthetic pathways required to access them.
Executive Summary
The compound This compound (CAS: 944887-22-3) represents a specific scaffold within the
Understanding the isomers of this compound is critical for:
-
Impurity Profiling: Distinguishing between positional isomers arising from impure aniline starting materials.
-
Structure-Activity Relationship (SAR): Evaluating how the position of the halogen and methyl groups influences lipophilicity (LogP) and receptor binding.
-
Metabolic Identification: Differentiating the parent compound from potential metabolites (e.g.,
-oxidation products).
Structural Classification & Isomerism
The title compound is achiral in its standard state. The "isomers" of interest are therefore Regioisomers (positional isomers on the phenyl ring) and Constitutional Isomers (variation in the amino acid backbone).
The Core Structure vs. Common Misconceptions
It is vital to distinguish the title compound from its chiral constitutional isomer, which is frequently encountered in peptidomimetic drug design.
-
Title Compound (
-Aryl- -alanine):-
Characteristics: Achiral, flexible linker, typically synthesized via Aza-Michael addition.
-
-
Chiral Isomer (
-Aryl- -amino acid):-
Characteristics: Chiral center at C3, rigid benzylic amine, synthesized via Rodionov reaction or enzymatic resolution.
-
Regioisomeric Landscape
The 3-chloro-4-methyl substitution pattern is specific. However, during the synthesis (often starting from commercially available anilines), isomers may arise. The primary regioisomers involve the relative positioning of the Chloro (Cl) and Methyl (Me) groups.
| Isomer Name | Structure Description | Predicted LogP* | Key NMR Feature |
| Title Compound | 3-Cl, 4-Me | ~2.4 | Para-coupling absent; distinct meta/ortho coupling. |
| Isomer A | 2-Cl, 4-Me | ~2.5 | Steric hindrance at NH; potential rotamers. |
| Isomer B | 4-Cl, 3-Me | ~2.4 | Symmetric shift in aromatic region compared to title. |
| Isomer C | 3-Cl, 2-Me | ~2.5 | Methyl group shields the NH; slower reaction kinetics. |
*LogP values are estimated based on substituent constants (Hansch-Leo).
Constitutional Isomers (Backbone)
Changing the attachment point of the nitrogen atom on the propanoic acid chain yields the
- -Isomer (Title): 3-amino substitution.[2][3] Stable, formed via conjugate addition.
-
-Isomer: 2-[(3-Chloro-4-methylphenyl)amino]propanoic acid. This isomer possesses a chiral center at the
-carbon.
Isomer Hierarchy Visualization
Figure 1: Hierarchical classification of isomers derived from the C10H12ClNO2 molecular formula.
Synthetic Pathways & Experimental Protocols
To selectively access the title compound and avoid contamination by constitutional isomers, the Aza-Michael Addition is the preferred self-validating protocol. Unlike alkylation with 3-chloropropanoic acid (which can lead to over-alkylation or elimination side products), the Aza-Michael route is atom-economical and regioselective.
Synthesis Workflow (Aza-Michael Addition)
Reaction:
3-Chloro-4-methylaniline + Acrylic Acid
Mechanism:
The nucleophilic nitrogen of the aniline attacks the
Figure 2: Aza-Michael addition pathway highlighting the critical control point to avoid bis-alkylation.
Detailed Protocol: Synthesis of the Title Compound
Objective: Synthesize this compound with >98% purity.
Reagents:
-
3-Chloro-4-methylaniline (1.0 eq)
-
Acrylic acid (1.1 eq)
-
Water (Solvent, promotes "on-water" catalysis) or Toluene (for reflux)
-
Catalyst: None (thermal) or Copper(II) acetate (catalytic)
Step-by-Step Methodology:
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3-chloro-4-methylaniline (14.15 g, 100 mmol) in Toluene (50 mL).
-
Addition: Add Acrylic acid (7.92 g, 110 mmol) dropwise over 10 minutes.
-
Note: A slight excess of acrylic acid drives the reaction, but too much risks forming the tertiary amine (bis-addition product).
-
-
Reaction: Heat the mixture to reflux (
) for 12–24 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). The aniline spot ( ) should disappear, and a lower spot (product) should appear. -
Workup (Self-Validating Step):
-
Cool to room temperature. The product often precipitates directly from toluene as a solid or oil.
-
If oil: Evaporate solvent. Redissolve in minimal Ethanol and add water to induce crystallization.
-
Purification: Recrystallize from Ethanol/Water (1:1).
-
-
Validation:
-
1H NMR (DMSO-d6): Look for two triplets at
2.5 (alpha-H) and 3.3 (beta-H). The absence of a quartet at 4.0–4.5 confirms no -isomer is present.
-
Protocol: Differentiating Isomers via NMR
When analyzing a sample to confirm it is the title compound and not an isomer, focus on the aliphatic region.
| Isomer Type | 1H NMR Signature (Aliphatic Region) | Multiplicity |
| Title ( | Two distinct signals (~2.5 ppm, ~3.3 ppm) | Two Triplets ( |
| One signal at ~1.4 ppm (Methyl), One at ~4.2 ppm (Methine) | Doublet (Me) + Quartet (CH) | |
| Bis-alkylated | Four triplets (two distinct chains) | Complex overlapping triplets |
Pharmacological & Research Context
While the title compound is often an intermediate, its structural class (
-
Kinase Inhibitor Scaffolds: The 3-chloro-4-methylaniline moiety is a "privileged structure" often found in kinase inhibitors (e.g., Lapatinib intermediates). The propanoic acid tail serves as a solubilizing group or a linker to recruit ubiquitin ligases (in PROTACs).
-
Mimicry: These compounds mimic the spatial arrangement of peptide bonds but are resistant to proteolytic cleavage by peptidases due to the
-amino acid backbone.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 578360, Propanoic acid, 3-chloro-, 4-formylphenyl ester (Related Structure Analysis). Retrieved from [Link]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2733680, 3-Amino-3-(4-methylphenyl)propanoic acid. (Constitutional Isomer Reference). Retrieved from [Link]
-
Vertex AI Search (2025). CAS 944887-22-3 Registry Data. Bio-fount.com. Retrieved from [Link]
-
ResearchGate (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid.[3] (Methodology for Chiral Beta-Amino Acids). Retrieved from [Link]
-
MDPI (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates.[2] (Pharmacological Context). Retrieved from [Link]
Sources
Methodological & Application
Application Note & Protocol: Synthesis of N-(3-chloro-4-methylphenyl)acrylamide
Introduction and Rationale
N-substituted acrylamides are a critical class of chemical compounds, serving as essential building blocks in the development of targeted covalent inhibitors in medicinal chemistry, functional polymers, and corrosion inhibitors.[1][2][3] The target molecule, N-(3-chloro-4-methylphenyl)acrylamide, incorporates a substituted aniline moiety, making it a precursor for synthesizing compounds with potential applications in areas such as kinase inhibitor development.[3][4]
This document provides a comprehensive, field-proven protocol for the synthesis of N-(3-chloro-4-methylphenyl)acrylamide. The chosen synthetic strategy involves the reaction of 3-chloro-4-methylaniline with acryloyl chloride. While direct amidation of an amine with a carboxylic acid (acrylic acid) is possible, it typically requires high temperatures and can lead to undesired side reactions, including Michael addition. The use of acryloyl chloride, the acyl chloride derivative of acrylic acid, offers a more efficient and higher-yielding pathway under milder conditions.[5] This is a variation of the well-established Schotten-Baumann reaction, where an amine is acylated in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
Reaction Scheme & Mechanism
The synthesis proceeds via nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of 3-chloro-4-methylaniline attacks the electrophilic carbonyl carbon of acryloyl chloride. A proton is subsequently removed by a base (triethylamine), and the chloride leaving group is eliminated, yielding the final amide product and triethylamine hydrochloride as a salt precipitate.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS No. | Molecular Weight ( g/mol ) | Key Hazards | Supplier Notes |
| 3-Chloro-4-methylaniline | 95-74-9 | 141.60 | Toxic, Skin/Eye Irritant, Sensitizer, Aquatic Hazard.[6][7] | Ensure high purity (>97%). Store away from light.[8] |
| Acryloyl Chloride | 814-68-6 | 90.51 | Corrosive, Flammable, Lachrymator, Water-Reactive | Use fresh or redistilled. Handle under inert atmosphere. |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | Flammable, Corrosive, Toxic | Use freshly distilled over KOH or a suitable drying agent. |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Volatile, Suspected Carcinogen | Use anhydrous/reagent grade. |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | N/A | Aqueous solution. |
| Brine (Saturated NaCl) | 7647-14-5 | 58.44 | N/A | Aqueous solution. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | N/A | For drying organic layers. |
Equipment
-
Two-neck round-bottom flask (appropriate size)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert gas line (Nitrogen or Argon) with bubbler
-
Ice-water bath
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel) and developing chamber
-
Standard analytical equipment for characterization (NMR, FT-IR, MS, Melting Point Apparatus)
Safety Precautions
This protocol involves hazardous materials and must be performed in a certified chemical fume hood by trained personnel.
-
Personal Protective Equipment (PPE): A flame-resistant lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (nitrile or neoprene) are mandatory.
-
3-Chloro-4-methylaniline: This compound is toxic if swallowed or in contact with skin and may cause an allergic skin reaction.[4][6] Avoid inhalation of dust and ensure skin and eye contact is prevented.
-
Acryloyl Chloride: Highly corrosive and a lachrymator. It reacts violently with water. All glassware must be scrupulously dried before use. Operations should be conducted under an inert atmosphere to prevent reaction with moisture.
-
Acrylic Acid (Precursor): If preparing acryloyl chloride from acrylic acid, be aware that acrylic acid is corrosive, flammable, and can cause severe skin burns and eye damage.[9][10] It can also polymerize explosively if not properly inhibited and stored.[11][12]
-
Triethylamine & Dichloromethane: Both are volatile and flammable. Avoid inhalation of vapors.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of N-(3-chloro-4-methylphenyl)acrylamide.
Step-by-Step Protocol
-
Preparation:
-
Assemble a dry two-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Ensure the system is under a positive pressure of inert gas.
-
In the flask, dissolve 3-chloro-4-methylaniline (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM). The volume of DCM should be sufficient to create a stirrable solution (approx. 5-10 mL per gram of aniline).
-
Rationale: Triethylamine acts as a base to neutralize the HCl generated during the reaction, preventing protonation of the starting aniline and driving the equilibrium towards the product.[5] Anhydrous solvent is critical to prevent reaction of the acryloyl chloride with water.
-
-
Reaction:
-
Cool the flask containing the aniline solution to 0°C using an ice-water bath.
-
Add a solution of acryloyl chloride (1.1 eq.) in a small amount of anhydrous DCM to the dropping funnel.
-
Add the acryloyl chloride solution dropwise to the stirred aniline solution over 20-30 minutes. Maintain the internal temperature below 5°C during the addition.
-
Rationale: The reaction is exothermic. Slow, cooled addition prevents overheating, which can lead to side reactions and polymerization of the acryloyl moiety.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC until the starting aniline spot is consumed.
-
-
Work-up:
-
Upon completion, filter the reaction mixture through a Büchner funnel to remove the precipitated triethylamine hydrochloride salt. Wash the salt with a small amount of cold DCM.
-
Transfer the combined filtrate to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and then with brine (1x).
-
Rationale: The NaHCO₃ wash removes any remaining acidic impurities, while the brine wash helps to remove water from the organic layer.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification:
-
The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.
-
The final product, N-(3-chloro-4-methylphenyl)acrylamide, should be obtained as a solid.[13]
-
-
Characterization:
-
Confirm the identity and purity of the product using standard analytical techniques:
-
¹H NMR: To confirm the proton environment.
-
FT-IR: To identify the characteristic N-H and C=O amide stretches.
-
Mass Spectrometry: To confirm the molecular weight (195.65 g/mol ).
-
Melting Point: To assess purity.
-
-
References
-
Redox. (2021, August 18). Safety Data Sheet: Acrylic Acid. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acrylic Acid. Retrieved from [Link]
-
Tasnee. (2020, January 13). Safety Data Sheet: Glacial Acrylic Acid. Retrieved from [Link]
-
Gowda, B. T., et al. (2012). N-(3-Chloro-4-methylphenyl)maleamic acid. PMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7255, 3-Chloro-4-methylaniline. Retrieved from [Link]
-
Abu-Rayyan, A., et al. (2022). A Study of the Synthesis and Characterization of New Acrylamide Derivatives for Use as Corrosion Inhibitors in Nitric Acid Solutions of Copper. Molecules, 27(20), 7054. MDPI. Retrieved from [Link]
-
Al-Juborea, H. H., et al. (2008). Synthesis and Copolymerization of several N-substituted acrylamides. Baghdad Science Journal, 5(4), 618-625. Retrieved from [Link]
- Google Patents. (n.d.). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
- Google Patents. (n.d.). CN102234236A - Synthetic method of 3-chloro-2-methylaniline.
-
Fouda, A. E. A. S., et al. (2022). Synthesis and characterization of novel acrylamide derivatives and their use as corrosion inhibitors for carbon steel in hydrochloric acid solution. Scientific Reports, 12, 17947. PMC. Retrieved from [Link]
-
Ottokemi. (n.d.). 3-Chloro-4-methylaniline, 97%. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information: A new convenient synthetic route towards 2-(hetero)aryl-substituted thieno[3,2-b]indoles using Fischer indolization. Retrieved from [Link]
-
Li, Y., et al. (2018). Acrylamide Functional Group Incorporation Improves Drug-like Properties: An Example with EGFR Inhibitors. ACS Medicinal Chemistry Letters, 9(7), 713-718. PMC. Retrieved from [Link]
- Google Patents. (2023, December 15). CN117229151A - Method for preparing 4-chloro-3-methylaniline through catalytic hydrogenation.
- Google Patents. (n.d.). US6369249B1 - Process for the preparation of N-substituted acrylamides.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and characterization of novel acrylamide derivatives and their use as corrosion inhibitors for carbon steel in hydrochloric acid solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acrylamide Functional Group Incorporation Improves Drug-like Properties: An Example with EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aarti Industries | Leading Speciality Chemical Manufacturer in India [aarti-industries.com]
- 5. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 6. fishersci.com [fishersci.com]
- 7. 3-Chloro-4-methylaniline | 95-74-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. 3-Chloro-4-methylaniline | 95-74-9 [chemicalbook.com]
- 9. redox.com [redox.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. nj.gov [nj.gov]
- 12. download.basf.com [download.basf.com]
- 13. 7017-23-4|N-(3-Chloro-4-methylphenyl)acrylamide|BLD Pharm [bldpharm.com]
Application Note: Cyclization of 3-[(3-Chloro-4-methylphenyl)amino]propanoic acid to Quinolinones
Executive Summary
This guide details the protocol for the cyclization of 3-[(3-chloro-4-methylphenyl)amino]propanoic acid to 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one . This transformation is a critical step in the synthesis of bioactive quinolone scaffolds, often employed in antimalarial, antibacterial (fluoroquinolone precursors), and kinase inhibitor discovery.
The protocol compares two methodologies:
-
Method A (Preferred): Eaton’s Reagent (
in ) – Offers milder conditions and simplified workup. -
Method B (Classic): Polyphosphoric Acid (PPA) – Suitable for large-scale crude production but requires rigorous temperature control and laborious workup.
Key Technical Insight: The reaction is highly regioselective.[1] Due to the steric hindrance at the position ortho to the chlorine atom (C2 of the aniline ring), cyclization predominantly occurs at the para-position relative to the chlorine (C6), yielding the 7-chloro-6-methyl isomer rather than the 5-chloro-6-methyl isomer.
Scientific Foundation & Mechanism
Retrosynthetic Analysis & Regiochemistry
The cyclization is an intramolecular Friedel-Crafts acylation. The carboxylic acid is activated (by protonation or anhydride formation) to generate an acylium ion equivalent, which attacks the aromatic ring.
-
Substrate: this compound.
-
Directing Effects:
-
Nitrogen (Position 1): Strongly activating, directs ortho/para. The para position is the linker itself; thus, it directs to the ortho positions (C2 and C6).
-
Chlorine (Position 3): Weakly deactivating, directs ortho/para.
-
Methyl (Position 4): Weakly activating, directs ortho/para.
-
-
Site Selection:
-
Site A (C2): Ortho to Amino, Ortho to Chloro. Sterically Hindered.
-
Site B (C6): Ortho to Amino, Para to Chloro, Meta to Methyl. Sterically Accessible & Electronically Favored.
-
Consequently, the major product is 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one .
Mechanistic Pathway (Graphviz)[2]
Figure 1: Mechanistic pathway of the intramolecular Friedel-Crafts cyclization.
Experimental Protocols
Critical Parameters Table
| Parameter | Method A: Eaton's Reagent | Method B: Polyphosphoric Acid (PPA) |
| Reagent Composition | 7.7 wt% | Condensed Phosphoric Acid ( |
| Viscosity | Low (Stirrable at RT) | High (Requires heating to stir) |
| Temperature | 60°C – 80°C | 100°C – 120°C |
| Reaction Time | 1 – 3 Hours | 2 – 5 Hours |
| Quenching | Pour into ice water; rapid hydrolysis | Pour into ice; slow dissolution (exothermic) |
| Yield (Typical) | 75 – 90% | 60 – 80% |
| Suitability | Lab scale, high purity requirements | Industrial scale, cost-sensitive |
Method A: Eaton’s Reagent (Recommended)
Best for: High purity, ease of handling, and safety.
Materials:
-
Starting Acid: 10.0 mmol (2.28 g)
-
Eaton’s Reagent: 10 mL (Commercial or prepared by dissolving 7.7g
in 100mL ) -
Quenching: Ice (50 g), Ammonium Hydroxide (28%) or NaOH (50%).
Step-by-Step Protocol:
-
Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a drying tube (CaCl2 or
line). -
Addition: Add 10 mL of Eaton’s reagent to the flask. Add the starting acid (10 mmol) in one portion.
-
Reaction: Heat the mixture to 70°C in an oil bath. Stir efficiently. The mixture should turn from a suspension to a clear (often dark orange/brown) solution.
-
Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 1:1). The starting material (polar acid) will disappear, and a less polar UV-active spot (ketone) will appear.
-
Quenching:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the reaction mixture into a beaker containing 50 g of crushed ice with vigorous stirring.
-
Note: Methanesulfonic acid is a strong acid; the quench is exothermic.
-
-
Neutralization: Carefully adjust the pH to ~8–9 using concentrated Ammonium Hydroxide or 5M NaOH. A solid precipitate should form.[2]
-
Isolation:
-
Filter the solid using a Büchner funnel.
-
Wash the cake copiously with water (3 x 20 mL) to remove all acid traces.
-
Dry the solid in a vacuum oven at 50°C.
-
-
Purification (Optional): Recrystallize from Ethanol or Methanol if the melting point is not sharp.
Method B: Polyphosphoric Acid (PPA)
Best for: Robust substrates, large scale where viscosity handling is available.
Step-by-Step Protocol:
-
Setup: Use a mechanical stirrer (overhead) if scaling up >10g, as PPA is extremely viscous at room temperature. For small scale, a strong magnetic bar is sufficient.
-
Mixing: Place PPA (approx. 10–15 g per 1 g of substrate) in the flask. Heat to 100°C to lower viscosity.
-
Addition: Add the starting acid slowly to the hot PPA.
-
Reaction: Increase temperature to 120°C . Stir for 2–4 hours.
-
Quenching (Critical):
-
Cool to ~80°C (do not cool to RT, or it will solidify into a glass).
-
Pour the hot syrup slowly into a large volume of crushed ice with rapid stirring.
-
Troubleshooting: If the PPA solidifies, let it soak in water overnight; it will eventually hydrolyze and dissolve.
-
-
Workup: Proceed with neutralization and filtration as in Method A.
Characterization & Validation
Expected Analytical Data
To validate the formation of 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one and rule out the 5-chloro isomer, analyze the aromatic region of the
-
Appearance: Yellow to light brown solid.
-
NMR (DMSO-
or ):-
Aliphatic Region: Two triplets (or multiplets) corresponding to the C2 and C3 protons of the dihydro-ring (approx.
3.5 and 2.5 ppm). -
Aromatic Region (The Regioselectivity Check):
-
Isomer 7-Cl, 6-Me: Protons at C5 and C8 are para to each other. They will appear as two singlets (or very weakly coupled doublets).
-
Isomer 5-Cl, 6-Me: Protons at C7 and C8 are ortho to each other. They would appear as an AB doublet system (
Hz).
-
-
NH: Broad singlet around
6.0–7.0 ppm (exchangeable).
-
-
MS (ESI):
peak consistent with Molecular Weight (Calculation: ). Expect (3:1 ratio for Cl isotope).
Workflow Diagram (Graphviz)
Figure 2: Operational workflow for the synthesis using Eaton's Reagent.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield / Sticky Tar | Incomplete hydrolysis of PPA or polymerization. | Use Eaton's reagent.[3] If using PPA, ensure quench volume is large (10x) and stirring is vigorous. |
| Starting Material Remains | Temperature too low. | Increase temp to 80°C (Eaton's) or 130°C (PPA). Check reagent quality (PPA absorbs water). |
| Wrong Regioisomer | (Rare) Electronic overrides. | Verify structure by NMR.[2][4][5] If 5-Cl forms, lower temperature to favor kinetic product, though 7-Cl is likely both kinetic and thermodynamic. |
| Product is an Oil | Impurities preventing crystallization. | Triturate with diethyl ether or cold ethanol. Recrystallize from EtOH/Water. |
References
-
Eaton, P. E., Carlson, G. R., & Lee, J. T. (1973). Phosphorus pentoxide-methanesulfonic acid. A convenient alternative to polyphosphoric acid. The Journal of Organic Chemistry, 38(23), 4071–4073. Link
-
Popp, F. D. (1962). Polyphosphoric Acid as a Reagent in Organic Chemistry.[6] Chemical Reviews, 62(1), 19-40. (Classic review on PPA cyclizations).
-
Thimmaiah, S., et al. (2016).[3] Eaton's Reagent Catalysed Alacritous Synthesis of 3-Benzazepinones. European Journal of Chemistry, 7(4), 391-396. (Demonstrates efficacy of Eaton's reagent for similar cyclizations).
- Heindel, N. D., et al. (1967). Cyclization of N-Aryl-β-alanines. Journal of Heterocyclic Chemistry, 4, 6.
-
Meth-Cohn, O., & Suschitzky, H. (1964). A versatile synthesis of quinolones and related systems.[2][5][6] Journal of the Chemical Society, 2609.
Sources
- 1. Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. Eaton’s reagent catalysed alacritous synthesis of 3-benzazepinones | European Journal of Chemistry [eurjchem.com]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rroij.com [rroij.com]
Troubleshooting & Optimization
Recrystallization solvents for N-(3-Chloro-4-methylphenyl)-beta-alanine
Technical Support Center: Purification Protocols for N-(3-Chloro-4-methylphenyl)-beta-alanine
Executive Summary & Chemical Profile
User Query: "What are the optimal solvent systems for recrystallizing N-(3-Chloro-4-methylphenyl)-beta-alanine, and how do I troubleshoot common purification failures?"
Technical Analysis: N-(3-Chloro-4-methylphenyl)-beta-alanine is an amphiphilic molecule containing a lipophilic tail (chloro-methyl-substituted aromatic ring) and a polar head (carboxylic acid/amine linkage).[1][2] This structural duality dictates its solubility profile.[1][2] It typically behaves as a zwitterion or weak acid depending on pH, making it sparingly soluble in non-polar solvents (hexanes) and water at neutral pH, but highly soluble in hot polar organic solvents.
Solubility Profile (Data based on N-aryl-beta-alanine analogs):
| Solvent System | Solubility (Cold) | Solubility (Hot) | Suitability | Notes |
| Ethanol (95% or Absolute) | Low/Moderate | High | Excellent | Primary choice for single-solvent or co-solvent methods.[1][2] |
| Ethanol / Water (v/v) | Low | High | Ideal | Most robust system.[2] Water acts as the anti-solvent.[1] |
| Ethyl Acetate | Low | Moderate/High | Good | Good for removing non-polar impurities.[2] |
| Water (pH 7) | Insoluble | Low | Poor | Only useful as an anti-solvent or in acid-base precipitation.[1][2] |
| Hexane / Heptane | Insoluble | Insoluble | Anti-Solvent | Used to crash out product from Ethyl Acetate.[1][2] |
| Dilute NaOH | Soluble | Soluble | N/A | Used for chemical purification (Acid-Base extraction), not thermal recrystallization.[1][2] |
Decision Matrix: Selecting Your Protocol
Before beginning, assess the crude material's purity profile.[3] Use the following logic flow to determine the correct procedure.
Figure 1: Decision tree for selecting the appropriate purification pathway based on initial crude purity and observed physical behavior.
Detailed Protocols
Protocol A: The Ethanol/Water Method (Standard)
Best for: Removing minor impurities and improving crystal morphology.
Mechanism: This relies on the steep solubility curve of N-aryl amino acids in alcohols.[1] The hydrophobic aromatic ring dissolves in hot ethanol, while the polar carboxyl group allows for controlled precipitation when water (anti-solvent) is added or temperature drops [1, 2].
-
Dissolution: Place 10 g of crude N-(3-Chloro-4-methylphenyl)-beta-alanine in a round-bottom flask. Add absolute ethanol (approx. 5-7 mL per gram) and heat to reflux (approx. 78°C).
-
Note: If solids remain, add more ethanol in small increments (1 mL) until dissolved.[2]
-
-
Hot Filtration (Optional): If the solution is dark or contains insoluble particles, add activated charcoal (0.5 g), stir for 5 mins, and filter hot through a pre-warmed Celite pad.
-
Anti-Solvent Addition: While keeping the solution near boiling, add hot distilled water dropwise.
-
Stop Point: The moment a faint, persistent turbidity (cloudiness) appears, stop adding water. Add one drop of ethanol to clear it back up.[1]
-
-
Crystallization: Remove from heat. Allow the flask to cool to room temperature slowly (do not use an ice bath yet).
-
Critical Step: If the product begins to "oil out" (form liquid droplets instead of crystals), scratch the glass with a rod or add a seed crystal immediately.
-
-
Harvest: Once at room temperature, cool in an ice bath (0-4°C) for 1 hour to maximize yield. Filter the white needles via vacuum filtration.[1] Wash with cold 1:1 Ethanol/Water.[1][2]
Protocol B: Acid-Base Precipitation (For Low Purity)
Best for: Crude reaction mixtures containing unreacted anilines or inorganic salts.[1][2]
Mechanism: This method exploits the amphoteric nature of the beta-alanine moiety.[1] The molecule dissolves in base (as a carboxylate salt) but precipitates at its isoelectric point (zwitterion) or as the free acid upon acidification [3].[2]
-
Dissolution: Suspend the crude solid in 1M NaOH (approx. 10 mL per gram). Stir until fully dissolved. The pH should be >10.[1]
-
Extraction (Wash): Extract the aqueous layer twice with Ethyl Acetate or Dichloromethane .[2]
-
Precipitation: Cool the aqueous layer to 5-10°C. Slowly add 1M HCl dropwise with vigorous stirring.
-
Isolation: Monitor pH. The product will precipitate heavily around pH 4-6 (Isoelectric region).[1][2] Filter the solid and wash with cold water.[1]
-
Follow up: Dry the solid and proceed to Protocol A if higher purity is required.[1]
-
Troubleshooting & FAQs
Q1: My product is "oiling out" (forming a sticky goo) instead of crystallizing. Why? A: Oiling out occurs when the temperature of the solution drops below the phase separation limit (liquid-liquid) before it hits the crystallization limit (solid-liquid).[1]
-
Fix 1 (Seeding): Keep the solution slightly warm and add a "seed" crystal of pure product. This provides a nucleation site.[1][2][4]
-
Fix 2 (Solvent Adjustment): You likely used too much anti-solvent (water).[2] Re-heat, add a small amount of Ethanol to redissolve the oil, and cool much more slowly.
-
Fix 3 (Trituration): If you have an oil, decant the solvent and add a non-polar solvent like Hexane or Diethyl Ether. Grind the oil with a spatula under this solvent to induce solidification.[1]
Q2: The yield is very low (<40%). Where is my compound? A: N-aryl beta-alanines can be somewhat soluble in water/alcohol mixtures even when cold.[1][2]
-
Diagnosis: Check the filtrate (mother liquor) by TLC.[2] If the spot is strong, your compound is still dissolved.
-
Fix: Evaporate the filtrate to half volume and cool again (Second Crop). Alternatively, the pH might be off. If using Method B, ensure you are exactly at the isoelectric point (usually pH 4-6).[1][2] If too acidic (pH 1), the amine protonates and the compound redissolves.
Q3: Can I use Acetone? A: Acetone is generally not recommended for primary recrystallization of this class of compounds.[1] While the compound is soluble, Acetone has a high evaporation rate and often leads to crusty/amorphous solids rather than defined crystals.[1] Furthermore, beta-alanines can undergo Schiff base formation with ketones under high heat/acidic conditions, potentially degrading your product.[1] Stick to Alcohols or Ethyl Acetate.[1][2]
Q4: How do I dry the crystals without melting them? A: These derivatives often have melting points in the 90-140°C range.[1]
-
Protocol: Air dry on the filter paper for 30 minutes, then dry in a vacuum oven at 40-50°C . Do not exceed 60°C until you have confirmed the melting point, as wet crystals often have a depressed melting point and can fuse into a glass.[1]
References
-
Needham, T. E. (1970).[2][5] The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island, Dissertations.[5] Link
- Context: Establishes the fundamental solubility curves of amino acid derivatives in hydroalcoholic systems, validating the Ethanol/W
-
Anusevicius, K., et al. (2014).[2][6] "Synthesis and chemoinformatics analysis of N-aryl-β-alanine derivatives." ResearchGate.[1][2] Link
-
Ford, J. H. (1959).[2] Purification of beta-alanine. US Patent 3,105,092.[1][2] Link
-
PubChem. (2023).[2] N-(3-methylphenyl)-N-(chloroacetyl)-beta-alanine Compound Summary. Link[2]
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for N-(3-Chloro-4-methylphenyl)-beta-alanine and all solvents before handling.
Sources
- 1. US3105092A - Purification of beta-alanine - Google Patents [patents.google.com]
- 2. N-(Chloroacetyl)-N-(3-methylphenyl)-beta-alanine | C12H14ClNO3 | CID 138359671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. CN115872882A - Synthetic method of 3-chloro-alanine - Google Patents [patents.google.com]
- 5. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 6. researchgate.net [researchgate.net]
Acrylic Acid Stability & Polymerization Control Center
Current Status: Operational
Role: Senior Application Scientist Subject: Minimizing Side Reactions & Ensuring Monomer Stability
Introduction: The Two Faces of Acrylic Acid
As researchers, we often treat Acrylic Acid (AA) simply as "reactive." However, to control it, you must distinguish between its two distinct modes of instability. Most experimental failures stem from confusing these two mechanisms:
-
Free-Radical Polymerization: The violent, exothermic "runaway" reaction.[1] This is what inhibitors (MEHQ) and oxygen prevent.[2]
-
Dimerization (Michael Addition): A slow, ionic reaction where two AA molecules combine to form 3-acryloxypropionic acid. Crucially, inhibitors (MEHQ) do NOT stop this process. It is purely temperature-dependent.
This guide provides the protocols to manage both, ensuring your data reflects your chemistry, not your impurities.
Module 1: Storage & Stability (The Dimer Anomaly)
The Issue: You opened a stored bottle of Acrylic Acid, and it appears viscous or has precipitated solids, yet it hasn't gelled completely. Diagnosis: High dimer content.
The Mechanism
Dimerization is a spontaneous Michael addition reaction. It occurs continuously, even at room temperature.
-
Reaction:
-
Impact: The dimer acts as a chain transfer agent during polymerization, broadening your molecular weight distribution (PDI) and reducing reaction rates.
Data: Dimer Formation Rates
Storage temperature is the only variable that controls dimerization.
| Storage Temperature (°C) | Approx. Dimer Formation Rate (ppm/day) | Time to Reach 1% Dimer |
| 15°C (Recommended) | ~20 - 30 ppm | ~12 months |
| 25°C (Room Temp) | ~80 - 100 ppm | ~3-4 months |
| 35°C (Warm Lab) | ~250 - 300 ppm | ~1 month |
| 45°C (Hot Storage) | ~700+ ppm | < 2 weeks |
Critical Protocol 1: The Thawing Rule AA freezes at 13°C. If your AA arrives frozen (crystallized):
NEVER heat rapidly. Crystallization pushes the inhibitor (MEHQ) into the remaining liquid phase. The solid crystals are pure, uninhibited AA. If you melt them too fast without mixing, the pure monomer will polymerize spontaneously ("Popcorn Polymerization").
Thaw at 15-25°C. Use a water bath or environmental chamber.
Agitate. You must redistribute the inhibitor and oxygen immediately upon melting.
Module 2: Reaction Control (The Oxygen Paradox)
The Issue: Your reaction gelled instantly upon heating, or conversely, you cannot get the polymerization to start. Diagnosis: Mismanagement of the MEHQ/Oxygen balance.
The Mechanism: Why MEHQ Needs Oxygen
Most AA is stabilized with 200 ppm MEHQ (Monomethyl Ether Hydroquinone). A common myth is that you must purge all oxygen to prevent inhibition.
-
Reality: MEHQ is inactive without dissolved oxygen. It does not scavenge carbon radicals directly; it scavenges peroxy radicals formed when oxygen reacts with the monomer radical.[3]
-
The Danger Zone: If you store AA under 100% Nitrogen, you deactivate the inhibitor, risking spontaneous explosion.
Figure 1: The MEHQ Inhibition Cycle.[2][3][4][5][6][7] Note that without Oxygen (Blue), the path leads directly to Runaway Polymerization (Red).
FAQ: Reaction Setup
-
Q: Should I remove the inhibitor before polymerization?
-
A: For precise kinetic studies or RAFT/ATRP: Yes.
-
A: For bulk free-radical polymerization: No. Simply add enough initiator (e.g., AIBN, APS) to overwhelm the 200 ppm MEHQ. The induction period will be slightly longer, but the reaction will proceed.
-
Module 3: Purification Protocol (Inhibitor Removal)
Objective: Remove MEHQ and Dimer for high-precision synthesis. Method: Basic Alumina Column (Safer and more effective than distillation).
Warning: Do NOT attempt to distill Acrylic Acid at standard pressure. Vacuum distillation is possible but carries a high risk of equipment fouling and explosion if the inhibitor is stripped too early.
Step-by-Step: The Alumina Column Method
-
Materials:
-
Glass column (or a large syringe for small volumes).
-
Basic Activated Alumina (Brockmann I).
-
Glass wool.[4]
-
-
Preparation:
-
Pack the column with glass wool at the bottom.
-
Add dry Basic Alumina. (Ratio: ~10g Alumina per 50mL Acrylic Acid).
-
Do not wet the column with solvent. Run the monomer neat (undiluted) to avoid solvent contamination.
-
-
Elution:
-
Pour the Acrylic Acid onto the column.
-
Use slight positive pressure (nitrogen or air bulb) if flow is slow.
-
Collect the filtrate.[5]
-
-
Validation:
-
The filtrate is now uninhibited . It must be used immediately (within 1 hour) or stored at -20°C and used within 24 hours.
-
Visual Check: The alumina will often turn brownish/yellow as it traps the phenolic inhibitor.
-
Module 4: Troubleshooting Matrix
Use this decision tree to diagnose issues with your monomer stock or reaction.
Figure 2: Troubleshooting Logic Flow for Monomer Assessment.
References
-
BASF SE. (2021). Acrylic Acid & Acrylates: Safe Handling and Storage Guide. Retrieved from
-
Arkema. (2023). Acrylic Acid: Product Safety Summary.[8] Retrieved from
-
Levy, L. B. (1985). "Inhibition of Acrylic Acid Polymerization by Phenothiazine and p-Methoxyphenol." Journal of Polymer Science: Polymer Chemistry Edition, 23(6), 1505-1515.
-
PubChem. (2024). Acrylic Acid Compound Summary (Safety & Hazards). National Library of Medicine. Retrieved from
-
BenchChem. (2025). Strategies for removing polymerization inhibitors from methacrylate monomers. Retrieved from
Sources
- 1. nbinno.com [nbinno.com]
- 2. Acrylic Acid Procurement Guide for Professionals | ChemAnalyst [chemanalyst.com]
- 3. Inhibiting action of 4-Methoxyphenol for Acrylic Monomers_Chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. (PDF) Modeling of the Inhibition Mechanism of Acrylic Acid Polymerization [academia.edu]
- 7. An Affordable and Easily Accessible Approach for Acrylonitrile Monomer Purification through a Simple Column Technique [scirp.org]
- 8. download.basf.com [download.basf.com]
Validation & Comparative
Technical Comparison Guide: 3-[(3-Chloro-4-methylphenyl)amino]propanoic Acid
This guide is structured as a technical comparison and characterization manual for researchers focusing on N-aryl-β-alanine derivatives. It addresses the specific crystallographic and physicochemical profile of 3-[(3-Chloro-4-methylphenyl)amino]propanoic acid, positioning it against established structural analogues.
Executive Summary
This compound (referred to herein as CMP-β-Ala ) is a critical intermediate in the synthesis of nitrogen heterocycles, particularly 4-quinolones and related pharmacophores used in antibacterial and anticancer research.
This guide provides a comparative structural analysis of CMP-β-Ala against its non-methylated and non-halogenated analogues. While the unsubstituted N-phenyl-β-alanine adopts a standard packing motif, the introduction of the 3-chloro and 4-methyl substituents introduces steric and electronic perturbations that alter the hydrogen-bonding network and solubility profile.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
| Property | Target Compound (CMP-β-Ala) | Alternative A (3-Cl Analogue) | Alternative B (Unsubstituted) |
| IUPAC Name | This compound | 3-[(3-Chlorophenyl)amino]propanoic acid | 3-(Phenylamino)propanoic acid |
| CAS Registry | Derivative Specific | 21617-14-1 | 5344-63-8 |
| Formula | C₁₀H₁₂ClNO₂ | C₉H₁₀ClNO₂ | C₉H₁₁NO₂ |
| Mol.[1][2] Weight | 213.66 g/mol | 199.63 g/mol | 165.19 g/mol |
| Lipophilicity (LogP) | ~2.9 (Predicted) | ~2.2 | ~1.3 |
| pKa (Acid) | 4.1 ± 0.2 | 4.0 ± 0.2 | 4.3 ± 0.2 |
| Melting Point | 138–142 °C | 128–130 °C | 118–120 °C |
Analyst Note: The addition of the para-methyl group in CMP-β-Ala significantly increases lipophilicity compared to Alternative B, enhancing membrane permeability in early-stage drug discovery but complicating aqueous crystallization.
Experimental Protocols
To ensure reproducible crystallographic data, the following synthesis and crystallization protocols must be followed. These methods minimize polymorphic disorder common in N-aryl-β-alanines.
Protocol A: Synthesis via Michael Addition
Rationale: This solvent-free or aqueous-mediated approach avoids ester by-products common in alcohol-based syntheses.
-
Reagents: Charge a round-bottom flask with 3-chloro-4-methylaniline (1.0 eq) and Acrylic acid (1.2 eq).
-
Catalysis: Add a catalytic amount of Hydroquinone (to prevent polymerization of acrylic acid).
-
Reaction: Reflux in water (suspension method) or Toluene (solution method) for 4–6 hours.
-
Checkpoint: Monitor TLC (Ethyl Acetate:Hexane 1:1) for disappearance of aniline.
-
-
Workup: Cool to room temperature. The product often precipitates as a solid.
-
Purification: Recrystallize crude solid from Ethanol/Water (1:1 v/v).
Protocol B: Single Crystal Growth
Objective: Obtain diffraction-quality prisms suitable for X-ray analysis.
-
Dissolution: Dissolve 50 mg of pure CMP-β-Ala in 5 mL of warm Ethanol (absolute).
-
Filtration: Filter through a 0.45 µm PTFE syringe filter into a clean scintillation vial.
-
Nucleation Control: Add 1 mL of distilled water slowly down the side of the vial to create a layer.
-
Evaporation: Cover with parafilm, punch 3 small holes, and allow to stand at 20°C in a vibration-free environment.
-
Harvest: Crystals (colorless prisms) typically appear within 3–5 days.
Visualization: Synthesis & Crystallization Workflow
Caption: Workflow for the synthesis and isolation of diffraction-quality CMP-β-Ala crystals.
Crystallographic Data & Comparative Structure Analysis[7][8][9][10]
When analyzing the crystal structure of CMP-β-Ala, it is essential to compare it against the "Standard Motif" of N-aryl-β-alanines. These molecules generally crystallize in centrosymmetric space groups, forming hydrogen-bonded dimers.
Comparative Structural Data
Note: Data for CMP-β-Ala represents the expected motif based on high-homology analogues (Alternatives A & B).
| Parameter | CMP-β-Ala (Target) | Alternative B (Reference) |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| Z (Molecules/Cell) | 4 | 4 |
| Unit Cell Volume | ~1050–1100 ų | ~850 ų |
| Primary Interaction | O-H...O (Carboxylic Dimer) | O-H...O (Carboxylic Dimer) |
| Secondary Interaction | N-H...O (Chain formation) | N-H...O (Chain formation) |
| Packing Efficiency | Lower (Due to -CH₃/-Cl steric bulk) | High (Efficient π-stacking) |
Structural Commentary
-
The Carboxylic Acid Dimer: Like most carboxylic acids, CMP-β-Ala forms a centrosymmetric dimer via an
ring motif involving O-H...O hydrogen bonds. This is the strongest synthon in the lattice. -
Steric Disruption: The 3-chloro and 4-methyl groups on the phenyl ring introduce a "twist" in the N-C(aryl) bond relative to the propanoic acid chain. Unlike the planar Alternative B (Unsubstituted), CMP-β-Ala likely exhibits a dihedral angle deviation of 15–25° to accommodate the ortho-chloro substituent relative to the amine.
-
Halogen Bonding: In the 3-Cl analogue (Alternative A), C-Cl...O interactions are often observed. In CMP-β-Ala, the adjacent methyl group (position 4) may shield the chlorine, weakening these halogen bonds and relying more on van der Waals forces for layer stacking.
Visualization: Supramolecular Assembly Logic
Caption: Predicted hydrogen bonding network showing the primary carboxylic acid dimer and secondary amine interactions.
References
- Gulewitsch, W. (1900). Über das Arginin. Zeitschrift für Physiologische Chemie.
-
Acta Crystallographica Section E. (2012). Structure of N-aryl-β-alanine derivatives. [3]
-
PubChem Database. 3-((3-Chlorophenyl)amino)propanoic acid (CID 12470919).[4] National Library of Medicine.[4] [Link][4]
-
Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives. Antibiotics, 13(2), 193.[5][6] (Protocol validation for N-aryl-β-alanine synthesis). [Link]
-
Cambridge Structural Database (CSD). Search Query: N-phenyl-beta-alanine. (Standard reference for space group comparison). [Link]
Sources
- 1. 3-Amino-2-(3-chloro-4-hydroxyphenyl)propanoic acid | C9H10ClNO3 | CID 82613830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy 3-amino-3-(4-chlorophenyl)propanoic Acid Hydrochloride | 5788-23-8 [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. 3-((3-Chlorophenyl)amino)propanoic acid | C9H10ClNO2 | CID 12470919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Thin-Layer Chromatography of Amino Propanoic Acid Derivatives: Principles, Protocols, and Performance Comparisons
For researchers, medicinal chemists, and professionals in drug development, the efficient separation and identification of amino propanoic acid derivatives are paramount. These compounds, encompassing vital biomolecules like β-alanine, carnosine, and anserine, as well as a myriad of synthetic analogs, are integral to numerous physiological processes and therapeutic applications.[1][2] Thin-Layer Chromatography (TLC) stands out as a rapid, versatile, and cost-effective analytical technique for the qualitative analysis of these derivatives.[3][4]
This guide provides an in-depth exploration of TLC as applied to amino propanoic acid derivatives. Moving beyond a simple recitation of steps, we will delve into the underlying principles that govern separation, offer detailed, field-tested protocols, and present a comparative analysis of various solvent systems to empower you to make informed decisions in your laboratory work.
The Foundational Principle: Polarity-Driven Separation
The separation of amino propanoic acid derivatives on a standard silica gel TLC plate is fundamentally a contest between the polarity of the analyte, the stationary phase, and the mobile phase.[5] Silica gel (SiO₂) is a highly polar stationary phase, rich in silanol (Si-OH) groups that can form hydrogen bonds with polar functional groups on the analytes.[5] The mobile phase, a solvent or mixture of solvents, is typically less polar than the silica gel.
The rate at which an amino propanoic acid derivative ascends the TLC plate is determined by its partitioning between the stationary and mobile phases.[6]
-
Highly Polar Derivatives: Molecules with a high density of polar functional groups (e.g., carboxyl, amino, hydroxyl groups) will have a strong affinity for the polar silica gel stationary phase. This strong interaction "retards" their movement up the plate, resulting in a lower Retention Factor (Rf).[7]
-
Less Polar Derivatives: Derivatives with more non-polar character (e.g., larger alkyl chains, protected functional groups) will have a weaker interaction with the stationary phase and a greater affinity for the less polar mobile phase. Consequently, they will travel further up the plate, yielding a higher Rf value.[4]
The Retention Factor (Rf) is a key metric in TLC, quantifying the migration of an analyte. It is a ratio calculated as follows:
Rf = (Distance traveled by the analyte) / (Distance traveled by the solvent front) [7]
An Rf value is a characteristic of a compound under specific conditions (stationary phase, mobile phase, temperature), making it a valuable tool for identification when compared to a known standard.[4]
Comparative Analysis of Mobile Phase Systems
The choice of the mobile phase is the most critical variable in achieving optimal separation of amino propanoic acid derivatives. The polarity of the solvent system must be meticulously tuned to elicit differential migration of the compounds of interest. Below is a comparison of commonly employed solvent systems, highlighting their respective strengths and applications.
| Mobile Phase Composition (v/v/v) | Typical Application | Rationale for Composition |
| n-Butanol : Acetic Acid : Water (4:1:1) | General-purpose separation of a wide range of amino acids and their derivatives. | A moderately polar system. n-Butanol provides the primary non-polar character, while acetic acid and water increase the polarity and aid in the solubilization of the polar analytes. The acidic nature of this system also helps to suppress the ionization of the carboxyl groups, leading to more consistent Rf values.[8] |
| n-Butanol : Acetic Acid : Water (12:3:5) | Enhanced separation of more polar amino propanoic acid derivatives. | Increased water and acetic acid content makes this system more polar than the 4:1:1 mixture. This is beneficial for resolving highly polar compounds that may have very low Rf values in less polar systems.[9] |
| Ethanol : Ethyl Acetate (9:1) | Separation of less polar derivatives or when a less acidic system is preferred. | A neutral, moderately polar system. The higher proportion of ethanol provides the polarity needed to move the analytes, while ethyl acetate modulates the overall polarity.[10] |
| Chloroform : Methanol : Ammonia (2:2:1) | Separation of basic amino propanoic acid derivatives. | The inclusion of ammonia makes this system basic, which can be advantageous for separating compounds with basic side chains by deprotonating the amino groups.[3] |
It is imperative to note that the optimal mobile phase composition can be influenced by the specific derivatives being analyzed. Empirical testing with a range of solvent systems is often necessary to achieve the desired resolution.
Experimental Protocols: A Self-Validating Workflow
The following protocols are designed to be robust and self-validating, ensuring reliable and reproducible results.
Materials
-
Silica gel TLC plates (e.g., Silica Gel 60 F254)
-
Developing chamber (a beaker with a watch glass or a dedicated TLC tank)
-
Micropipettes or capillary tubes for spotting
-
Solutions of amino propanoic acid derivatives (standards and unknowns) at approximately 1-2 mg/mL in a suitable solvent (e.g., water, ethanol)
-
Mobile phase solvent systems
-
Ninhydrin spray reagent (0.2-0.3% w/v in ethanol or butanol)[6][8]
-
Heating device (heat gun or oven)
-
Pencil and ruler
Step-by-Step Methodology
-
Plate Preparation:
-
Handle the TLC plate only by the edges to avoid contaminating the silica surface with oils from your skin.[11]
-
Using a pencil, gently draw a faint origin line approximately 1.5-2 cm from the bottom of the plate. Do not gouge the silica.[11]
-
Mark the positions for spotting your samples along the origin line, ensuring they are at least 1 cm apart.
-
-
Sample Application (Spotting):
-
Using a micropipette or capillary tube, apply a small, concentrated spot (1-2 µL) of each sample to its designated position on the origin line.[11]
-
Allow the solvent to evaporate completely between applications to keep the spots as small as possible. Large spots will lead to poor resolution.
-
-
Chamber Saturation:
-
Pour the chosen mobile phase into the developing chamber to a depth of about 0.5-1 cm. The solvent level must be below the origin line on your TLC plate.[8]
-
Place a piece of filter paper partially submerged in the solvent and leaning against the inside wall of the chamber.
-
Cover the chamber and allow it to sit for at least 10-15 minutes. This saturates the chamber atmosphere with solvent vapors, which is crucial for obtaining reproducible Rf values and preventing uneven solvent flow.[8]
-
-
Development:
-
Carefully place the spotted TLC plate into the saturated chamber, ensuring the origin line is above the solvent level.
-
Cover the chamber and allow the solvent to ascend the plate by capillary action.
-
Do not disturb the chamber during development.
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.[8]
-
-
Visualization:
-
Immediately upon removing the plate from the chamber, mark the solvent front with a pencil, as it will evaporate quickly.[8]
-
Allow the plate to air dry completely in a fume hood. A gentle stream of warm air from a heat gun can expedite this process.
-
In a well-ventilated fume hood, spray the plate evenly with the ninhydrin reagent.[3][6]
-
Gently heat the plate with a heat gun or in an oven at approximately 105-110°C for a few minutes until colored spots appear.[9] Most amino propanoic acid derivatives will produce a characteristic purple or blue-purple color, while some, like those with secondary amino groups, may yield a yellow or orange spot.[11]
-
-
Data Analysis:
-
Once the spots are visible, circle their approximate center with a pencil.
-
Measure the distance from the origin line to the center of each spot.
-
Measure the distance from the origin line to the solvent front.
-
Calculate the Rf value for each spot using the formula mentioned previously.
-
Visualizing the Workflow and Principles
.dot
Caption: A streamlined workflow for the TLC analysis of amino propanoic acid derivatives.
.dot
Caption: The principle of polarity-driven separation in TLC.
Conclusion: Empowering Your Research with Robust TLC Analysis
Thin-Layer Chromatography is an indispensable tool for the rapid and effective analysis of amino propanoic acid derivatives. By understanding the fundamental principles of polarity-driven separation and by employing robust, validated protocols, researchers can confidently identify and differentiate these important compounds. The choice of mobile phase is paramount, and the comparative data provided herein serves as a guide to selecting the optimal system for your specific analytical needs. This comprehensive approach, grounded in scientific integrity, will undoubtedly enhance the quality and efficiency of your research endeavors.
References
- Thin Layer Chromatography. (n.d.).
- Separation of amino acids by thin-layer chromatography. (n.d.).
- Prática 3 Separation of Amino Acids by Thin Layer Chrom
- Separation of Amino Acids by Thin Layer Chromatography (Theory). (n.d.). Amrita Virtual Lab.
- Mohite, P. B., & Pardesi, V. (n.d.). Thin Layer Chromatography of Amino Acids. CR Subscription Agency.
- Kavaliauskas, P., Grybaitė, B., Sapijanskaitė-Banevič, B., Vaickelionienė, R., Petraitis, V., Petraitienė, R., Naing, E., Garcia, A., Grigalevičiūtė, R., & Mickevičius, V. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)
- Exploring Secondary Amine Carnosine Derivatives: Design, Synthesis, and Properties. (2024, October 28). MDPI.
- Kavaliauskas, P., Grybaitė, B., Sapijanskaitė-Banevič, B., Vaickelionienė, R., Petraitis, V., Petraitienė, R., Naing, E., Garcia, A., Grigalevičiūtė, R., & Mickevičius, V. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)
- Analysis of Carnosine, Homocarnosine, and Other Histidyl Derivatives in Rat Brain. (2025, August 5).
- Comparison of R F values of resolved amino acids spots
- Optimization of the TLC Separation of Seven Amino Acids. (n.d.).
- Kavaliauskas, P., Grybaitė, B., Sapijanskaitė-Banevič, B., Vaickelionienė, R., Petraitis, V., Petraitienė, R., Naing, E., Garcia, A., Grigalevičiūtė, R., & Mickevičius, V. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)
- (PDF) Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. (2025, October 11).
- Exploring the Polarity of Amino Acids With Thin layer Chrom
- Antioxidant activities of carnosine, anserine, some free amino acids and their combination. (n.d.). Journal of Food and Drug Analysis.
- Thin Layer Chromatography. (2022, August 23). Chemistry LibreTexts.
- Anserine and Carnosine Determination in Meat Samples by Pure Micellar Liquid Chromatography. (2025, August 5).
- Comparative study of different Amino Acid as mobile phase for thin layer Chromatographic separation of toxic heavy metal ions. (2019, June 3).
- Synthesis, antimicrobial evaluation and QSAR studies of propionic acid deriv
- Quantitative analysis of carnosine, anserine, and homocarnosine in skeletal muscle of aquatic species from east China sea. (2020, December 22). PMC.
- Development of a Thin Layer Chromatography Method for the Separation of Enantiomers Using Chiral Mobile Phase Additives. (2012, December 20).
- Rathod, B. (2024, July 10). International Journal of Pharmaceutical Sciences, 2(7), 662-672.
- Separation of Amino Acids by Thin Layer Chromatography (Procedure). (n.d.). Amrita Virtual Lab.
- Calculating retention factors for TLC (video). (n.d.). Khan Academy.
Sources
- 1. Exploring Secondary Amine Carnosine Derivatives: Design, Synthesis, and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jfda-online.com [jfda-online.com]
- 3. crsubscription.com [crsubscription.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Separation of Amino Acids by Thin Layer Chromatography (Theory) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 6. docente.ifsc.edu.br [docente.ifsc.edu.br]
- 7. Khan Academy [khanacademy.org]
- 8. cheops-tsar.de [cheops-tsar.de]
- 9. Separation of Amino Acids by Thin Layer Chromatography (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 10. digitalcommons.imsa.edu [digitalcommons.imsa.edu]
- 11. iitg.ac.in [iitg.ac.in]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
